molecular formula C11H8BF3O2 B8737371 2-(Trifluoromethyl)naphthalene-6-boronic acid

2-(Trifluoromethyl)naphthalene-6-boronic acid

Cat. No. B8737371
M. Wt: 239.99 g/mol
InChI Key: GQBJXDPQJRYIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)naphthalene-6-boronic acid is a useful research compound. Its molecular formula is C11H8BF3O2 and its molecular weight is 239.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)naphthalene-6-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)naphthalene-6-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Trifluoromethyl)naphthalene-6-boronic acid

Molecular Formula

C11H8BF3O2

Molecular Weight

239.99 g/mol

IUPAC Name

[6-(trifluoromethyl)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C11H8BF3O2/c13-11(14,15)9-3-1-8-6-10(12(16)17)4-2-7(8)5-9/h1-6,16-17H

InChI Key

GQBJXDPQJRYIHO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C(F)(F)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-6-(trifluoromethyl)-naphthalene (50 mg, 0.182 mmol), bis(pinacolato)diboron (92 mg, 0.362 mmol), and potassium acetate (53 mg, 0.540 mmol) were suspended in 2.5 mL of methyl sulfoxide. The mixture was de-oxygenated by four vacuum-nitrogen fill cycles, and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (3.7 mg, 0.0045 mmol) added, and the resultant mixture heated at 80° C. under a nitrogen atmosphere for 1 h. The mixture was cooled, diluted with ethyl acetate, and washed successively with two portions of water and one portion of brine. The organic layer was dried over magnesium sulfate, concentrated in vacuo, and the residue suspended in a mixture of 10 mL of acetone and 2 mL of aqueous 2N hydrochloric acid. The resultant mixture was heated at 60° C. for 16 hours and the crude boronic acid purified by reverse phase HPLC to give [6-(trifluoromethyl)-2-naphthyl]boronic acid as a white powder. 1H NMR (500 MHz, DMSO) δ: 8.47 (s, 1H); 8.38 (s, 1H); 8.33 (br s, 2H); 8.14 (d, J=8.7 Hz, 1H); 8.07 (d, J=8.2 Hz, 1H); 8.00 (d, J=8.2 Hz, 1H); 7.73 (dd, J=1.6, 8.5 Hz, 1H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step Two
Quantity
53 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.